N-(2,4-DIMETHOXYBENZYL)-N-(4-NITROBENZYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxybenzyl)-N-(4-nitrobenzyl)amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of two benzyl groups, one substituted with methoxy groups at the 2 and 4 positions, and the other substituted with a nitro group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxybenzyl)-N-(4-nitrobenzyl)amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-nitrobenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The methoxy groups on the benzyl ring can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the methoxy or nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 2,4-Dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: N-(2,4-Dimethoxybenzyl)-N-(4-aminobenzyl)amine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-(2,4-Dimethoxybenzyl)-N-(4-nitrobenzyl)amine has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-N-(4-nitrobenzyl)amine would depend on its specific application. In medicinal chemistry, for example, the compound could interact with various molecular targets such as enzymes or receptors. The methoxy and nitro groups could influence its binding affinity and specificity towards these targets, thereby modulating biological pathways.
Comparison with Similar Compounds
N-(2,4-Dimethoxybenzyl)-N-(4-aminobenzyl)amine: Similar structure but with an amine group instead of a nitro group.
N-(2,4-Dimethoxybenzyl)-N-(4-methylbenzyl)amine: Similar structure but with a methyl group instead of a nitro group.
N-(2,4-Dimethoxybenzyl)-N-(4-chlorobenzyl)amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: N-(2,4-Dimethoxybenzyl)-N-(4-nitrobenzyl)amine is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups can provide distinct properties that are not observed in similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-15-8-5-13(16(9-15)22-2)11-17-10-12-3-6-14(7-4-12)18(19)20/h3-9,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDOPDRGMVYVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.